molecular formula C18H21NO4 B558726 Boc-3-(2-naphthyl)-D-alanine CAS No. 76985-10-9

Boc-3-(2-naphthyl)-D-alanine

Cat. No. B558726
CAS RN: 76985-10-9
M. Wt: 315.4 g/mol
InChI Key: URKWHOVNPHQQTM-OAHLLOKOSA-N
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Description

“Boc-3-(2-naphthyl)-D-alanine” is a chemical compound with the empirical formula C18H21NO4 . It is also known as “(S)-3-(Boc-amino)-3-(2-naphthyl)propionic acid” or "D-Boc-3-(2-naphthyl)-β-alanine" .


Molecular Structure Analysis

The molecular weight of “Boc-3-(2-naphthyl)-D-alanine” is 315.36 g/mol . The InChI string representation of its structure is InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 .

Scientific Research Applications

  • Cholecystokinin Analogues Synthesis : Boc-3-(2-naphthyl)-D-alanine has been used in synthesizing cholecystokinin analogues. These analogues, which incorporate the L-enantiomers of this amino acid, behave as full agonists with reduced potencies on rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).

  • Spectroscopic Properties in Metal Ion Detection : Studies have explored the synthesis and spectroscopic properties of compounds containing Bis-Boc-L-alanine modified 1,8-naphthyridine ligands. These compounds exhibit specific spectroscopic properties upon titration with heavy metal ions, suggesting their potential as fluorescent probes for metal ion detection (Gou et al., 2015).

  • Enzymatic Dynamic Kinetic Resolution : Boc-3-(2-naphthyl)-D-alanine has been a substrate in studies focusing on dynamic kinetic resolution (DKR) of amino acids using a double catalyst system. This method is significant for achieving enantiomerically pure isomers of amino acids, which are crucial in drug discovery (D’Arrigo et al., 2012).

  • Conformational Studies in Peptides : Research on tripeptides containing Boc-3-(2-naphthyl)-D-alanine has been conducted to understand the effect of bulky β-substituents on peptide conformation. Such studies are crucial for the design of peptides with specific structural and functional properties (Inai et al., 1996).

  • Enantioselective Synthesis : The compound has also been used in the enantioselective synthesis of certain Boc-amino acids, demonstrating its utility in stereoselective organic synthesis processes (Wu et al., 1996).

  • Large-Scale Synthesis Applications : Its application in large-scale synthesis processes, for example in the synthesis of a tachykinin receptor antagonist, highlights its importance in industrial-scale chemical production (Prashad et al., 2004).

Safety And Hazards

The safety data sheet (SDS) for “Boc-3-(2-naphthyl)-D-alanine” can be found on various chemical databases . It is recommended to refer to these resources for comprehensive safety and hazard information.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWHOVNPHQQTM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370327
Record name Boc-3-(2-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(2-naphthyl)-D-alanine

CAS RN

76985-10-9
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76985-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-(2-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JE Rivier, J Porter, CL Rivier, M Perrin… - Journal of medicinal …, 1986 - ACS Publications
In orderto minimize the adverse effect of histamine release in the rat of some gonadotropin releasing hormone (GnRH) antagonists, such as [Ac-D2Nal1, D4FPhe2, DTrp3 4, DArg6]-…
Number of citations: 177 pubs.acs.org
SJ Hocart, MV Nekola, DH Coy - Journal of medicinal chemistry, 1987 - ACS Publications
The structure-activity relationship of the hydrophobic amino terminal region of the antagonist [N-Ac-D-NaP. D-pClPhe2, D-Trp3, D-Arg6, Phe7, D-Ala10]-LH-RH has been investigated …
Number of citations: 10 pubs.acs.org
SJ Hocart, MV Nekola, DH Coy - Journal of medicinal chemistry, 1987 - ACS Publications
The solid-phase reductive alkylation of the Lys side chainin positions 6 (d) and 8 (l) and position 8 alone of the LH-RH antagonist [JV-Ac-D-Nal1, D-Ph2, 3, D-Arg6, Phe7, D-Ala10] LH-…
Number of citations: 24 pubs.acs.org
ET O'Brien, DJ Asai, A Groweiss… - Journal of medicinal …, 1986 - ACS Publications
Results Reaction of Stypoldione with Tubulin. Stypoldione inhibits polymerization of bovine brain microtubule protein in vitro, apparently by inactivating the tubulin so that it cannot …
Number of citations: 26 pubs.acs.org
D Xu, L Wang, D Gourevich, E Kabha… - Chemical and …, 2014 - jstage.jst.go.jp
A novel γ-cyclodextrin (γ-CD) based carrier for molecular encapsulation of cancer chemotherapeutic agent doxorubicin (DOX) was synthesized and fully characterized by various …
Number of citations: 7 www.jstage.jst.go.jp
D Xu - 2014 - core.ac.uk
The main modalities of treatment for cancer patients are conventional surgery, chemotherapy and radiation therapy. Chemotherapy is particularly challenging primarily because of …
Number of citations: 1 core.ac.uk
LD Hamel - 2015 - search.proquest.com
Palmitoylation refers to the covalent attachment of fatty acids, such as palmitate, onto the cysteine residues of proteins. This process may subsequently alter their localization and …
Number of citations: 5 search.proquest.com
LD Hamel, BJ Lenhart, DA Mitchell, RG Santos…
Number of citations: 0

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